molecular formula C7H7BrN2O2 B12441249 (3-Bromo-4-nitrophenyl)methanamine

(3-Bromo-4-nitrophenyl)methanamine

Cat. No.: B12441249
M. Wt: 231.05 g/mol
InChI Key: CWOLHJQUPKNBGH-UHFFFAOYSA-N
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Description

(3-Bromo-4-nitrophenyl)methanamine is an organic compound with the molecular formula C7H7BrN2O2. It is characterized by the presence of a bromine atom at the third position and a nitro group at the fourth position on a phenyl ring, with a methanamine group attached to the ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-4-nitrophenyl)methanamine typically involves a multi-step process:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-4-nitrophenyl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(3-Bromo-4-nitrophenyl)methanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of (3-Bromo-4-nitrophenyl)methanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

  • (3-Bromo-4-methylphenyl)methanamine
  • (3-Bromo-4-chlorophenyl)methanamine
  • (3-Bromo-4-fluorophenyl)methanamine

Uniqueness

(3-Bromo-4-nitrophenyl)methanamine is unique due to the presence of both a bromine atom and a nitro group on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to similar compounds that may lack one of these groups .

Properties

Molecular Formula

C7H7BrN2O2

Molecular Weight

231.05 g/mol

IUPAC Name

(3-bromo-4-nitrophenyl)methanamine

InChI

InChI=1S/C7H7BrN2O2/c8-6-3-5(4-9)1-2-7(6)10(11)12/h1-3H,4,9H2

InChI Key

CWOLHJQUPKNBGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CN)Br)[N+](=O)[O-]

Origin of Product

United States

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